molecular formula C15H15N3O3S B2616828 N1-(3-acetamidophenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899956-17-3

N1-(3-acetamidophenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2616828
CAS No.: 899956-17-3
M. Wt: 317.36
InChI Key: JODBIYFBGHBPDB-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a chemical compound with the molecular formula C15H15N3O3S and a molecular weight of 317.36 g/mol. This compound has garnered significant attention in various fields of scientific research due to its unique features and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 3-acetamidophenylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane (DCM)

    Temperature: Room temperature to 0°C

    Catalyst: Triethylamine (TEA)

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines or alcohols

    Substitution: Halogenated derivatives or alkylated products

Scientific Research Applications

N1-(3-acetamidophenyl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

N1-(3-acetamidophenyl)-N2-(thiophen-2-ylmethyl)oxalamide can be compared with other similar compounds, such as:

  • N1-(3-acetamidophenyl)-N2-(phenylmethyl)oxalamide
  • N1-(3-acetamidophenyl)-N2-(pyridin-2-ylmethyl)oxalamide
  • N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide

These compounds share similar structural features but differ in the substituents attached to the oxalamide core. The unique thiophen-2-ylmethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-10(19)17-11-4-2-5-12(8-11)18-15(21)14(20)16-9-13-6-3-7-22-13/h2-8H,9H2,1H3,(H,16,20)(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODBIYFBGHBPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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